

Technical Guide: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1297665

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CAS Number: 284679-97-6

Introduction

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic organic compound that holds significant interest for researchers and scientists in the fields of medicinal chemistry and drug development. Its structure, which incorporates a nitro group, a benzaldehyde moiety, and a pyrrolidine ring, suggests a potential for diverse biological activities. The nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents, while the pyrrolidine scaffold is a common feature in many biologically active molecules and organocatalysts.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and a discussion of its potential applications based on the characteristics of its constituent functional groups.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** is presented in the table below.

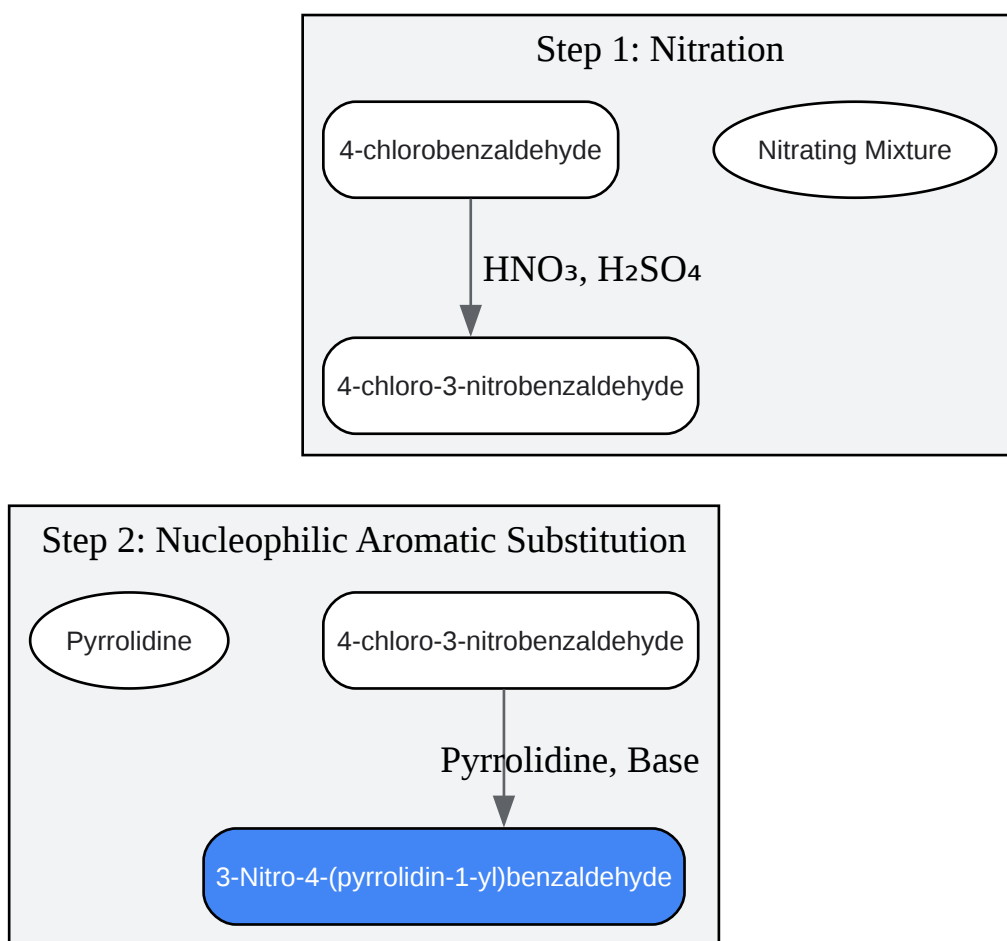
Property	Value	Reference(s)
CAS Number	284679-97-6	[3]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃	[4]
Molecular Weight	220.22 g/mol	[4]
Appearance	Solid	[4]
Melting Point	103 °C	[3]
InChI Key	AONHBESCCBXPAD-UHFFFAOYSA-N	[4]
SMILES String	O=C(c1ccc(N2CCCC2)c(c1)--INVALID-LINK--[O-])	[4]

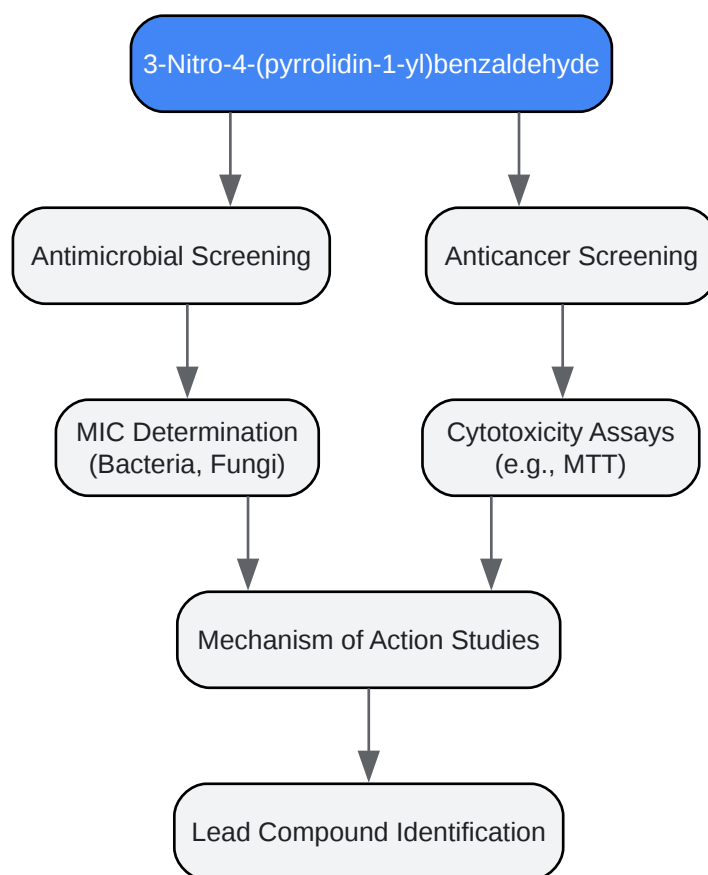
Synthesis

A likely and efficient method for the synthesis of **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** is via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable precursor, 4-chloro-3-nitrobenzaldehyde, with pyrrolidine. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for nucleophilic attack by the secondary amine.

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis pathway, starting from the commercially available 4-chlorobenzaldehyde.





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References

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